molecular formula C9H10Cl2N4O2S B8342939 1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea

1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea

Cat. No. B8342939
M. Wt: 309.17 g/mol
InChI Key: RVHPSLWQZQYDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684156

Procedure details

The thiourea hydrochloride (6) (5.0 g, 14.47 mmole) was suspended in 10 mL of dichloromethane and triethylamine (4 mL, 28.93 mmole) was added in one portion. The mixture was stirred for 4 hours at ambient temperature, and a resulting yellow solid was collected by filtration. The product was dried under vacuum at ambient temperature to provide 3.6 g (80%) of the thiourea (7) as a yellow solid.
Name
thiourea hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][NH:5][C:6]([NH:8][C:9]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][C:10]=1[Cl:19])=[S:7].C(N(CC)CC)C>ClCCl>[NH2:2][CH2:3][CH2:4][NH:5][C:6]([NH:8][C:9]1[C:10]([Cl:19])=[CH:11][C:12]([N+:16]([O-:18])=[O:17])=[CH:13][C:14]=1[Cl:15])=[S:7] |f:0.1|

Inputs

Step One
Name
thiourea hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.NCCNC(=S)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a resulting yellow solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at ambient temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCNC(=S)NC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.